molecular formula C22H19BrN4O2S B2819680 N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260948-05-7

N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2819680
CAS RN: 1260948-05-7
M. Wt: 483.38
InChI Key: LJIBGVHYKVCTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19BrN4O2S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : Research on the synthesis of novel sulphonamide derivatives, including those related to acetamide compounds, has shown that these compounds exhibit good antimicrobial activity. The study by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the synthesis of compounds with promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

  • Heterocyclic Syntheses : Heterocyclic compounds, including pyrrolopyrimidines, have been the focus of synthesis and evaluation for various biological activities. The work by Schmeyers and Kaupp (2002) on thioureido-acetamides showcases their utility as starting materials for the synthesis of various heterocycles in one-pot cascade reactions. This highlights the versatility of acetamide derivatives in synthesizing biologically active heterocycles, potentially applicable in drug development and other areas of medicinal chemistry (Schmeyers & Kaupp, 2002).

  • Antitumor Activity : The study on the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives by Fuloria et al. (2014) indicates the potential of acetamide derivatives in synthesizing compounds with significant biological activities. While focused on antimicrobial activity, such research suggests the broader applicability of these compounds in developing agents with antitumor properties (Fuloria, Fuloria, & Gupta, 2014).

properties

IUPAC Name

N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-7-4-3-5-8-14)26-22(27)30-13-18(28)25-16-10-6-9-15(23)11-16/h3-12,24H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIBGVHYKVCTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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